4-(Difluoromethylsulfonyl)nitrobenzene
Overview
Description
4-(Difluoromethylsulfonyl)nitrobenzene is an organic compound with the molecular formula C7H5F2NO4S It is characterized by the presence of a difluoromethylsulfonyl group and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethylsulfonyl)nitrobenzene typically involves the introduction of the difluoromethylsulfonyl group onto a nitrobenzene substrate. One common method involves the reaction of nitrobenzene with difluoromethylsulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, improved safety, and higher yields. The use of microreactors has been shown to enhance the efficiency of the sulfonation process, making it a viable option for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethylsulfonyl)nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The difluoromethylsulfonyl group can be reduced to a sulfonyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs the incoming electrophile to the meta position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of 4-(Difluoromethylsulfonyl)aniline.
Reduction: Formation of 4-(Difluoromethylsulfonyl)benzene.
Substitution: Formation of various substituted nitrobenzenes depending on the electrophile used.
Scientific Research Applications
4-(Difluoromethylsulfonyl)nitrobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Difluoromethylsulfonyl)nitrobenzene involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can form strong hydrogen bonds with biological molecules, affecting their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethylsulfonyl)benzoic acid
- 4-(Difluoromethylsulfonyl)benzene
- 4-(Difluoromethylsulfonyl)aniline
Uniqueness
4-(Difluoromethylsulfonyl)nitrobenzene is unique due to the presence of both a difluoromethylsulfonyl group and a nitro group on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which is advantageous in synthetic chemistry and industrial processes .
Properties
IUPAC Name |
1-(difluoromethylsulfonyl)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO4S/c8-7(9)15(13,14)6-3-1-5(2-4-6)10(11)12/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYJGQKFQRBEBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611134 | |
Record name | 1-(Difluoromethanesulfonyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24906-74-9 | |
Record name | 1-(Difluoromethanesulfonyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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